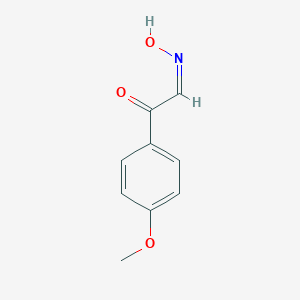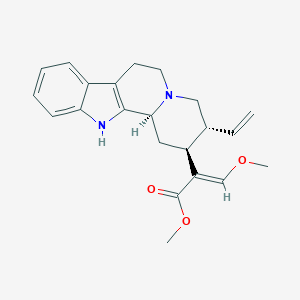![molecular formula C16H11ClN2O B231237 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B231237.png)
3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone, also known as AQ-11, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. AQ-11 is a quinoxaline derivative that has been synthesized and studied extensively for its pharmacological activities.
作用機序
The mechanism of action of 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone is not fully understood; however, it has been suggested that 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone acts as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor agonist. 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has also been reported to inhibit the activity of monoamine oxidase (MAO) and acetylcholinesterase (AChE).
生化学的および生理学的効果
3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and antipsychotic properties. 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has also been shown to inhibit the activity of MAO and AChE, which may contribute to its potential use in the treatment of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has several advantages and limitations for lab experiments. It has a high affinity for dopamine D2 and serotonin 5-HT2A receptors, which makes it a potential candidate for drug development. However, 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has poor solubility in water, which may limit its use in certain experiments. Additionally, the synthesis of 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone is time-consuming and requires several steps, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research of 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, the development of new synthesis methods for 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone may increase its availability for research purposes.
Conclusion:
3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone is a novel compound that has shown promising results in various scientific research applications. Its potential therapeutic properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
合成法
3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone can be synthesized via several methods, including the condensation reaction of 4-chlorobenzaldehyde and 2-aminophenylvinylketone, followed by cyclization with acetic anhydride. Another method involves the reaction of 4-chlorobenzaldehyde and 2-aminophenylvinylketone with ammonium acetate and acetic anhydride. The yield of 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone synthesis ranges from 60% to 80%.
科学的研究の応用
3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has shown promising results in various scientific research applications. It has been reported to possess anticancer, antipsychotic, anticonvulsant, and antidepressant properties. 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
製品名 |
3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone |
|---|---|
分子式 |
C16H11ClN2O |
分子量 |
282.72 g/mol |
IUPAC名 |
3-[(E)-2-(4-chlorophenyl)ethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H11ClN2O/c17-12-8-5-11(6-9-12)7-10-15-16(20)19-14-4-2-1-3-13(14)18-15/h1-10H,(H,19,20)/b10-7+ |
InChIキー |
JDTBHHULRIMROO-JXMROGBWSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C/C3=CC=C(C=C3)Cl |
SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)
![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)


![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)
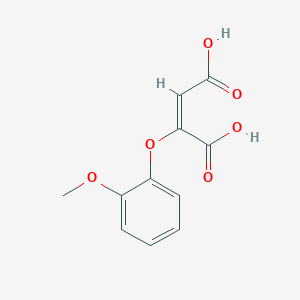
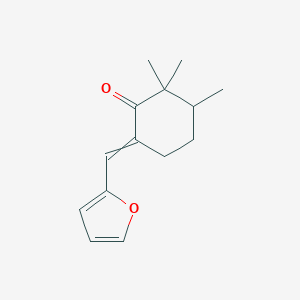
![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)

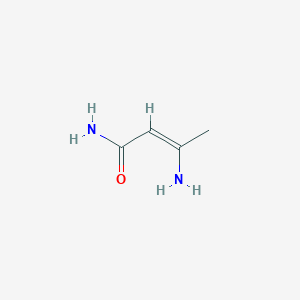
![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)

